molecular formula C16H16BrClO3 B5241654 4-bromo-2-chloro-1-[3-(3-methoxyphenoxy)propoxy]benzene

4-bromo-2-chloro-1-[3-(3-methoxyphenoxy)propoxy]benzene

Cat. No.: B5241654
M. Wt: 371.7 g/mol
InChI Key: NYKXJBQZAGRRAU-UHFFFAOYSA-N
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Description

4-bromo-2-chloro-1-[3-(3-methoxyphenoxy)propoxy]benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of bromine, chlorine, and methoxyphenoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-chloro-1-[3-(3-methoxyphenoxy)propoxy]benzene can be achieved through a multi-step process involving the following key steps:

    Etherification: The formation of the ether linkage involves the reaction of 3-(3-methoxyphenoxy)propyl bromide with the halogenated benzene derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-chloro-1-[3-(3-methoxyphenoxy)propoxy]benzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms on the benzene ring can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove halogen atoms or to modify the aromatic ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Major Products

    Nucleophilic Substitution: Substituted derivatives with different functional groups.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Dehalogenated or hydrogenated products.

Scientific Research Applications

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as liquid crystals or polymers.

    Pharmaceuticals: It may serve as a building block for the synthesis of biologically active compounds with potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-bromo-2-chloro-1-[3-(3-methoxyphenoxy)propoxy]benzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In materials science, its molecular structure contributes to the properties of the resulting materials. In pharmaceuticals, the compound’s interactions with biological targets would depend on the specific functional groups and their modifications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-2-chloro-1-[3-(3-methoxyphenoxy)propoxy]benzene is unique due to the presence of the methoxyphenoxy group, which imparts specific chemical and physical properties. This makes it a versatile intermediate for various applications, distinguishing it from simpler halogenated benzenes.

Properties

IUPAC Name

4-bromo-2-chloro-1-[3-(3-methoxyphenoxy)propoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrClO3/c1-19-13-4-2-5-14(11-13)20-8-3-9-21-16-7-6-12(17)10-15(16)18/h2,4-7,10-11H,3,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYKXJBQZAGRRAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCCOC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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